molecular formula C17H17Br3N2O2 B15078524 N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide

N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide

Cat. No.: B15078524
M. Wt: 521.0 g/mol
InChI Key: DSJRIKPDAYCXQC-UHFFFAOYSA-N
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Description

N-[2,2,2-Tribromo-1-(4-ethoxyanilino)ethyl]benzamide is a halogenated benzamide derivative featuring a tribromoethyl group and a 4-ethoxyaniline substituent. The tribromoethyl group likely enhances steric bulk and electron-withdrawing effects, while the 4-ethoxyanilino moiety may influence solubility and receptor interactions .

Properties

Molecular Formula

C17H17Br3N2O2

Molecular Weight

521.0 g/mol

IUPAC Name

N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide

InChI

InChI=1S/C17H17Br3N2O2/c1-2-24-14-10-8-13(9-11-14)21-16(17(18,19)20)22-15(23)12-6-4-3-5-7-12/h3-11,16,21H,2H2,1H3,(H,22,23)

InChI Key

DSJRIKPDAYCXQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: It is used in biological research to investigate its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The tribromoethyl group and the ethoxyaniline moiety may play a role in its biological activity by interacting with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Benzamides

4-Methyl-N-[2,2,2-tribromo-1-(4-chloroanilino)ethyl]benzamide
  • Structure : Differs in the aniline substituent (4-chloro vs. 4-ethoxy) and a methyl group on the benzamide.
  • Methylation on the benzamide ring may slightly increase metabolic stability .
4-Bromo-N-(2-nitrophenyl)benzamide (I) and 4MNB
  • Structure : Nitro and bromo substituents on the benzamide and aniline rings.
  • Bromine’s size and polarizability may improve binding to hydrophobic pockets in biological targets .
Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA)
  • Structure : Piperidinyl-ethyl and iodinated benzamide moieties.
  • Implications: Iodine’s radiolabeling capability enables diagnostic imaging (e.g., prostate cancer). Tribromo groups in the target compound may offer similar steric bulk but lack radioisotope utility .

Ethoxy-Substituted Analogs

N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide
  • Structure : Ethoxyethoxy side chain and methylphenyl group.
  • Implications :
    • The ethoxyethoxy chain enhances hydrophilicity, improving aqueous solubility.
    • Methyl groups may stabilize the compound against oxidative metabolism .
3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)amino)benzamide (19e)
  • Structure: Ethoxyphenylacetamido and diethylamino groups.
  • Implications: The ethoxyphenyl moiety may facilitate π-π stacking with aromatic residues in enzyme active sites. Diethylamino groups could enhance basicity, affecting cellular uptake .

Thioether-Linked Benzamides (Anticancer Agents)

2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
  • Structure : Thiazolylmethylthio and nitrophenyl groups.
  • Implications :
    • Thioether linkages improve metabolic stability compared to ester or amide bonds.
    • Nitrophenyl groups may act as electron-deficient warheads in covalent inhibitors .
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide
  • Structure: Thienylmethylthio and cyano-pyridinyl groups.
  • Implications: Thienyl groups enhance aromatic interactions, while cyano substituents modulate electronic properties for target binding .

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